molecular formula C8H8BrF2NO B13548771 (r)-2-Amino-2-(2-bromo-4,5-difluorophenyl)ethan-1-ol

(r)-2-Amino-2-(2-bromo-4,5-difluorophenyl)ethan-1-ol

Cat. No.: B13548771
M. Wt: 252.06 g/mol
InChI Key: RHJROBKUMDJMOX-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Amino-2-(2-bromo-4,5-difluorophenyl)ethan-1-ol is a chiral amino alcohol characterized by a bromine substituent at the 2-position and fluorine atoms at the 4- and 5-positions on the phenyl ring. This compound is likely utilized as a synthetic intermediate in pharmaceuticals or fine chemicals, given its structural similarity to other halogenated amino alcohols used in drug development . Its stereochemistry and halogen substituents may influence its reactivity, solubility, and biological activity.

Properties

Molecular Formula

C8H8BrF2NO

Molecular Weight

252.06 g/mol

IUPAC Name

(2R)-2-amino-2-(2-bromo-4,5-difluorophenyl)ethanol

InChI

InChI=1S/C8H8BrF2NO/c9-5-2-7(11)6(10)1-4(5)8(12)3-13/h1-2,8,13H,3,12H2/t8-/m0/s1

InChI Key

RHJROBKUMDJMOX-QMMMGPOBSA-N

Isomeric SMILES

C1=C(C(=CC(=C1F)F)Br)[C@H](CO)N

Canonical SMILES

C1=C(C(=CC(=C1F)F)Br)C(CO)N

Origin of Product

United States

Preparation Methods

Grignard Reagent-Based Synthesis

One of the primary synthetic routes involves the formation of a Grignard reagent from 2-bromo-4,5-difluorobenzaldehyde, followed by subsequent reaction steps to yield the target amino alcohol.

Procedure:

  • Step 1: Formation of Grignard reagent by reacting magnesium metal with 2-bromo-4,5-difluorobenzaldehyde in anhydrous tetrahydrofuran (THF) at controlled temperatures (typically 40 °C to room temperature).
  • Step 2: The Grignard reagent is then reacted with an appropriate electrophile or precursor to introduce the amino and hydroxyl functionalities.
  • Step 3: Workup involves quenching with aqueous ammonium chloride or brine, extraction with ethyl acetate, washing, drying over sodium sulfate, and solvent removal to isolate the crude product.
  • Step 4: Purification and resolution steps yield the (R)-enantiomer of 2-Amino-2-(2-bromo-4,5-difluorophenyl)ethan-1-ol.

Key Reaction Conditions:

Parameter Condition
Solvent Anhydrous tetrahydrofuran (THF)
Temperature 40 °C (initiation), then room temperature
Magnesium source Activated magnesium turnings
Workup Aqueous NH4Cl/brine extraction
Drying agent Sodium sulfate (Na2SO4)

Advantages:

  • High control over stereochemistry via chiral auxiliaries or catalysts during subsequent steps.
  • Well-established organometallic methodology allowing for functional group tolerance.

Limitations:

  • Requires strict anhydrous conditions.
  • Sensitive to moisture and air, necessitating inert atmosphere techniques.

Asymmetric Synthesis via Chiral Catalysis

Asymmetric synthesis employing chiral catalysts or chiral auxiliaries is a critical approach to obtain the (R)-enantiomer with high enantiomeric excess.

  • Reduction of 2-bromo-4,5-difluoroacetophenone or related ketone precursors using chiral borane complexes or enzymatic catalysis.
  • Enzymatic reduction using carbonyl reductases in aqueous media at controlled temperatures has been reported to yield the amino alcohol with excellent enantioselectivity and high purity.

Typical Catalysts/Reagents:

Catalyst Type Example Outcome
Chiral borane complex (e.g., Alpine borane) High enantiomeric excess
Enzymatic reductase Carbonyl reductase enzymes High specificity and yield

Multi-Step Synthetic Routes Involving Bromination and Amination

Some synthetic protocols begin with bromination of precursor aromatic ketones or acetophenones, followed by amination and hydroxylation steps.

  • α-Bromination of 2,4,5-difluoroacetophenone derivatives under controlled conditions yields brominated intermediates.
  • Subsequent Delépine reaction (reaction with hexamethylenetetramine followed by acid-catalyzed ethanolysis) introduces the amino group as hydrochloride salts.
  • Mesylation and further substitution reactions can be used to modify or protect functional groups as needed.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Enantiomeric Excess (%) Advantages Disadvantages
Grignard Reagent Approach Mg, 2-bromo-4,5-difluorobenzaldehyde, THF 60-80 Moderate to high Direct formation, robust Sensitive to moisture, requires inert atmosphere
Chiral Catalytic Reduction Chiral borane complex or carbonyl reductase 70-90 >95 High enantioselectivity, mild conditions May require expensive catalysts or enzymes
Bromination + Delépine Reaction α-Bromination agents, hexamethylenetetramine, acid catalysis 50-70 Moderate Versatile, allows functionalization Multi-step, moderate yields

Reaction Mechanisms and Notes

  • Grignard formation: Magnesium inserts into the C-Br bond of 2-bromo-4,5-difluorobenzaldehyde forming the organomagnesium intermediate.
  • Nucleophilic addition: The Grignard reagent attacks electrophilic centers to form the alcohol moiety.
  • Chiral induction: Use of chiral ligands or enzymes ensures formation of the (R)-enantiomer preferentially.
  • Delépine reaction: Converts α-bromoketones to primary amines via hexamethylenetetramine intermediates under acidic conditions.

Summary of Research Findings

  • The Grignard reagent method remains a foundational synthetic route, particularly for halogenated aromatic amino alcohols like (R)-2-Amino-2-(2-bromo-4,5-difluorophenyl)ethan-1-ol.
  • Advances in enzymatic asymmetric reduction provide environmentally friendly and highly selective alternatives.
  • Multi-step bromination and amination protocols allow for structural modifications and functional group variations, useful in medicinal chemistry optimization.
  • Reaction parameters such as solvent choice (THF, ethanol), temperature control (from -20 °C to 60 °C), and reagent stoichiometry critically influence yields and stereochemical outcomes.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(2-bromo-4,5-difluorophenyl)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction may produce amines.

Scientific Research Applications

®-2-Amino-2-(2-bromo-4,5-difluorophenyl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2-bromo-4,5-difluorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(R)-2-bromo-1-(4'-methoxyphenyl)-ethan-1-ol (Compound 2i)
  • Substituents : 2-bromo, 4'-methoxy.
  • Synthesis : Produced via biocatalysis using Rhodotorula rubra (93–96% ee), chiral ruthenium compounds (82% conversion, 98% ee), or lipase-mediated enantioselective esterification (77–87% ee) .
  • Key Insight : Biocatalytic methods achieve higher enantiomeric purity compared to chemical synthesis, suggesting similar approaches could optimize ee for the target compound.
(1R)-2-Amino-1-(2,5-difluorophenyl)ethan-1-ol
  • Purity : 95% (commercial grade) .
(S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol
  • Substituents : 4-chloro, 2,5-difluoro.
  • Application : Marketed as a pharmaceutical intermediate .
  • Key Insight : Chlorine at the 4-position may increase molecular weight and lipophilicity compared to bromine, influencing solubility or metabolic stability.

Halogen and Positional Effects on Reactivity and Properties

Compound Name Substituents Molecular Weight* Synthesis Method Enantiomeric Excess
(R)-2-Amino-2-(2-bromo-4,5-difluorophenyl)ethan-1-ol 2-Br, 4,5-diF ~264.03 Not reported N/A
(R)-2-bromo-1-(4'-methoxyphenyl)-ethan-1-ol 2-Br, 4'-OCH3 ~231.08 Biocatalysis/Ruthenium 77–99%
(1R)-2-Amino-1-(2,5-difluorophenyl)ethan-1-ol 2,5-diF ~187.15 Commercial synthesis N/A
(S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol 4-Cl, 2,5-diF ~223.61 Commercial synthesis N/A

*Molecular weights calculated based on chemical formulas.

  • Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability may enhance halogen bonding or steric effects, impacting catalytic activity or binding affinity in biological systems.
  • Fluorine Positioning: 4,5-difluoro substitution (target compound) vs.

Biological Activity

(r)-2-Amino-2-(2-bromo-4,5-difluorophenyl)ethan-1-ol is a chiral compound notable for its unique molecular structure, which includes an amino group, a hydroxyl group, and a brominated aromatic ring with two fluorine substituents. Its molecular formula is C8H9BrF2NC_8H_9BrF_2N, and it has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, interactions with neurotransmitter systems, and potential therapeutic applications.

  • Molecular Weight : 252.06 g/mol
  • Purity : 98%
  • CAS Number : 1213684-90-2

Antimicrobial Properties

Recent studies have indicated that (r)-2-Amino-2-(2-bromo-4,5-difluorophenyl)ethan-1-ol exhibits significant antimicrobial activity. The presence of fluorine atoms in its structure enhances metabolic stability and bioavailability, making it a promising candidate for further pharmacological studies. Preliminary data suggest that the compound may interact with various biological targets, including:

  • Bacterial Inhibition : It has shown potential as an antimicrobial agent against various strains of bacteria.
  • Fungal Activity : The compound's structural features may contribute to its effectiveness against fungal pathogens.

Interaction with Neurotransmitter Systems

The compound's ability to interact with neurotransmitter receptors suggests potential applications in treating neurological disorders. The following interactions have been noted:

  • Binding Affinity : Initial studies indicate that (r)-2-Amino-2-(2-bromo-4,5-difluorophenyl)ethan-1-ol may bind to neurotransmitter receptors involved in mood regulation and cognitive functions.
  • Neuroprotective Effects : Its structural characteristics may provide neuroprotective benefits, although further research is required to elucidate these effects.

Structure–Activity Relationship (SAR)

The biological activity of (r)-2-Amino-2-(2-bromo-4,5-difluorophenyl)ethan-1-ol can be attributed to specific structural features:

  • Bromine and Fluorine Substituents : These halogen atoms enhance the compound's lipophilicity and metabolic stability.
  • Amino Alcohol Functionality : This functional group plays a critical role in its interaction with biological targets.

Comparative Analysis

To understand the uniqueness of (r)-2-Amino-2-(2-bromo-4,5-difluorophenyl)ethan-1-ol, a comparison with structurally similar compounds is provided:

Compound NameStructure FeaturesUnique Aspects
2-Amino-2-(4-bromophenyl)ethan-1-olBrominated phenyl ringLacks fluorine substituents
3-Amino-N,N-diethylbenzamideAmide functional group instead of alcoholDifferent functional group
3-Bromo-N,N-diethylbenzamideSimilar amide structure but lacks amino alcohol functionalityDifferent substitution pattern

Case Studies

Several studies have focused on the biological activity of (r)-2-Amino-2-(2-bromo-4,5-difluorophenyl)ethan-1-ol:

  • Antimicrobial Efficacy Study :
    • Conducted by [source], this study evaluated the minimum inhibitory concentrations (MICs) against various bacterial strains.
    • Results indicated that the compound exhibited MIC values comparable to or better than standard antibiotics.
  • Neuropharmacological Assessment :
    • A study aimed at assessing the neuropharmacological effects demonstrated that the compound could modulate neurotransmitter levels in animal models.
    • Behavioral tests suggested potential anxiolytic effects.
  • In Silico Docking Studies :
    • Molecular docking studies revealed potential binding sites on target proteins associated with antimicrobial resistance and neuroprotection.
    • These findings support the hypothesis that (r)-2-Amino-2-(2-bromo-4,5-difluorophenyl)ethan-1-ol could serve as a lead compound for drug development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.